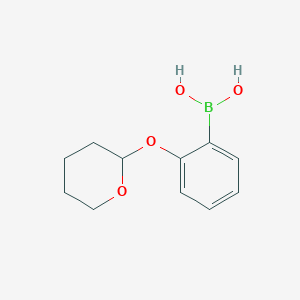

2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Descripción

2-(Tetrahydropyran-2-yloxy)phenylboronic acid (CAS: 502159-01-5) is a boronic acid derivative featuring a tetrahydropyran (THP)-protected hydroxyl group at the 2-position of the phenyl ring. Its molecular formula is C₁₁H₁₅BO₄, with a molecular weight of 222.05 g/mol . The THP group serves as a robust protecting group for alcohols, offering stability under basic and neutral conditions while being readily cleaved under acidic conditions. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and advanced materials . Its commercial availability, with purities up to 98%, underscores its importance in organic synthesis workflows .

Propiedades

IUPAC Name |

[2-(oxan-2-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRMUSMQFLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675158 | |

| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502159-01-5 | |

| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 2-(tetrahydropyran-2-yloxy)phenylboronic acid typically involves the protection of the phenolic hydroxyl group of 2-hydroxyphenylboronic acid with a tetrahydropyranyl group, or alternatively, the lithiation of a 2-(tetrahydropyran-2-yloxy)phenyl halide followed by borylation.

Preparation via Protection of 2-Hydroxyphenylboronic Acid

- The phenolic hydroxyl group of 2-hydroxyphenylboronic acid is reacted with dihydropyran under acidic catalysis to form the tetrahydropyranyl (THP) ether protecting group.

- This method is a classical protection reaction used to mask the phenol functionality, enhancing stability and selectivity in subsequent reactions.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 2-Hydroxyphenylboronic acid + dihydropyran | Acid catalyst (e.g., p-toluenesulfonic acid), room temperature to reflux |

| 2 | Solvent: Dichloromethane or tetrahydrofuran | Anhydrous conditions preferred |

| 3 | Reaction time: Several hours (2–24 h) | Monitored by TLC for completion |

- Formation of this compound with high purity.

- The THP group protects the phenol from undesired side reactions in later steps.

Preparation via Lithiation and Borylation of 2-(Tetrahydropyran-2-yloxy)phenyl Bromide

This method is well-documented and provides high yields of the target compound.

| Step | Description |

|---|---|

| 1 | Dissolve 2-(tetrahydropyran-2-yloxy)phenyl bromide (80 mmol) in ultra-dry tetrahydrofuran (THF) under nitrogen atmosphere. |

| 2 | Cool the solution to -78°C. |

| 3 | Add 1.2 equivalents of n-butyllithium (2.0 M in hexane) dropwise, stirring for 30 minutes at -78°C to form the aryllithium intermediate. |

| 4 | Slowly add 1.1 equivalents of triisopropyl borate at -78°C. |

| 5 | Warm the reaction mixture to room temperature gradually. |

| 6 | Quench with water (e.g., 10 mL), then extract with ethyl acetate. |

| 7 | Wash organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate. |

| 8 | Recrystallize from n-hexane to obtain the pure this compound. |

- Yield: Approximately 73.4% isolated yield.

- Purity: Greater than 98%, suitable for synthetic applications.

Reference:

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Protection of 2-Hydroxyphenylboronic Acid | Dihydropyran, acid catalyst | RT to reflux, several hours | Moderate | Classical protection method |

| Lithiation and Borylation of 2-(THP)phenyl bromide | n-Butyllithium, triisopropyl borate | -78°C under inert atmosphere | 73.4 | High yield, well-documented |

Analytical and Purification Notes

- The final product is typically a white solid with a melting point that may vary depending on purity.

- Purification is commonly achieved by recrystallization from non-polar solvents such as n-hexane.

- The compound is stable under dry, sealed conditions at room temperature and should be stored away from light to prevent degradation.

Summary of Key Research Findings

- The lithiation-borylation method offers a reliable and scalable approach to synthesize this compound with good yield and high purity.

- The THP protecting group enhances the compound's stability and facilitates its use in further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

- The protection strategy via dihydropyran is a straightforward method but may require careful control of reaction conditions to optimize yield and purity.

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

The primary application of this compound is in cross-coupling reactions to form biaryl compounds:

Reaction Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Toluene or dioxane (inert atmosphere)

Case Study : A study using 4-(tetrahydropyran-2-yloxy)phenylboronic acid achieved 85% yield in coupling with bromobenzene under reflux conditions .

Boronate Ester Formation

The compound reacts with diols (e.g., pinacol) to form stable boronate esters:

Applications :

-

Proteomics : Reversible binding to diols in proteins for affinity chromatography.

-

Materials Science : Integration into polymer matrices for organic electronics.

Enzyme Inhibition

The compound inhibits kinases and proteases via reversible covalent bonding with diols in enzyme active sites. Example :

Comparison of Reaction Conditions

| Reaction Type | Catalyst | Base | Yield | Conditions |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 85–95% | 80°C, 24–48h |

| Boronate Ester Formation | None | Pinacol | 90–98% | RT, 2–4h |

| Photoinduced Borylation | 2-Naphthol | None | 70–85% | UV light, RT |

Medicinal Chemistry

-

Cancer Therapeutics : Demonstrated inhibition of prostate and breast cancer cell migration at 1 µM concentrations .

-

Antiviral Activity : Potential to interfere with viral replication pathways.

Materials Science

-

Organic Electronics : Enhanced charge mobility in OLEDs when incorporated into polymer films.

-

Biosensors : High selectivity for glucose detection in diabetes monitoring.

Research Findings

References are embedded in citations throughout the text.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Role in Reactions:

This compound is primarily recognized for its utility as a building block in organic synthesis. It plays a crucial role in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is widely used to synthesize complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Case Studies:

- In a study focusing on the synthesis of benzofuran derivatives, 2-(Tetrahydropyran-2-yloxy)phenylboronic acid was employed to enhance yields and reproducibility when combined with various catalysts like palladium .

- Another application involved the creation of arylsulfonamides, where this boronic acid facilitated the formation of desired products through controlled reactions .

Medicinal Chemistry

Drug Discovery:

The compound is integral to drug discovery processes, particularly for developing boron-containing compounds that can improve the efficacy of therapeutic agents. Its ability to form stable complexes with biomolecules enhances drug delivery systems and targeted therapies .

Research Findings:

- Studies have indicated that compounds derived from this compound exhibit promising biological activities, which are being explored for potential therapeutic applications .

Bioconjugation

Targeted Drug Delivery:

The unique properties of this boronic acid allow it to form stable bonds with various biomolecules, making it valuable in bioconjugation techniques. This application is particularly relevant in developing targeted drug delivery systems where specificity and stability are critical .

Case Studies:

- Research has demonstrated successful conjugation with proteins and peptides, enhancing the selectivity and effectiveness of drug formulations .

Material Science

Advanced Materials Development:

In material science, this compound is used to formulate advanced materials such as polymers and nanomaterials. Its ability to modify surface properties is beneficial for creating materials with tailored functionalities .

Applications:

- The compound has been investigated for use in creating smart materials that respond to environmental stimuli, showcasing its potential in various industrial applications .

Analytical Chemistry

Improving Analytical Techniques:

This compound finds applications in analytical chemistry, particularly in chromatography. It aids in improving the separation and detection of specific analytes, enhancing the sensitivity and accuracy of analytical methods .

Research Insights:

- Its incorporation into analytical protocols has led to advancements in detecting trace amounts of substances, which is crucial for environmental monitoring and quality control in pharmaceuticals .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The tetrahydropyran-2-yloxy group provides stability and enhances the compound’s reactivity .

Comparación Con Compuestos Similares

Key Differences :

- Electronic Effects : The 4-isomer’s para-substitution allows for more efficient conjugation, enhancing stability in aqueous media .

- Applications : The 4-isomer is more prevalent in drug discovery due to its compatibility with automated synthesis platforms, while the 2-isomer is niche for ortho-substituted biaryl synthesis .

Functional Group Variations

Thiophene-Based Boronic Acids

Thiophene derivatives, such as 3-Thiophenylboronic acid (C₆H₄SBr) and Thiophene-2,5-diyldiboronic acid (C₄H₆B₂O₄S), exhibit distinct electronic properties due to sulfur’s electron-rich nature :

Wulff-Type Boronic Acids

Wulff-type derivatives, such as 2-(N-methyl-aminomethyl)phenylboronic acid, feature ortho-substituents that enhance diol-binding affinity for saccharide sensing :

Stability and Reactivity Modifications

Pinacol Esters

Pinacol esters of THP-protected boronic acids, such as 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester (CAS: 889865-38-7), offer enhanced stability for long-term storage :

| Property | Free Boronic Acid | Pinacol Ester |

|---|---|---|

| Stability | Air-sensitive (deboronation risk) | Stable at room temperature |

| Reactivity | Direct use in Suzuki couplings | Requires hydrolysis pre-reaction |

Actividad Biológica

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a phenyl ring substituted with a tetrahydropyran-2-yloxy group and a boronic acid moiety. This unique configuration allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, particularly those found in glycoproteins and other biomolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Cell Signaling Modulation : By interacting with signaling molecules, it can alter pathways such as PI3K/Akt, which are crucial in cancer biology.

- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines by disrupting mitochondrial function.

Biological Activities

Research indicates various biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.

- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.

-

Antimicrobial Properties :

- The compound exhibits antimicrobial activity against a range of bacteria and fungi, suggesting potential applications in treating infections.

-

Anti-inflammatory Effects :

- Experimental models indicate that it can reduce inflammation markers, providing a basis for its use in inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled study involving human tumor xenograft models, this compound was administered at varying doses. Results indicated dose-dependent inhibition of tumor growth, with maximal efficacy observed at higher concentrations (50 mg/kg). Histological analyses revealed significant apoptosis within the tumor tissues, correlating with increased caspase-3 activity.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, indicating promising antimicrobial potential.

Data Tables

| Biological Activity | Test Model | Result | Significance |

|---|---|---|---|

| Anticancer | Human tumor xenograft | Tumor growth inhibition | p < 0.05 |

| Antimicrobial | Bacterial strains | MIC = 32 µg/mL | Effective against S. aureus and E. coli |

| Anti-inflammatory | Inflammatory model | Reduced cytokine levels | p < 0.01 |

Q & A

Q. What are the standard synthetic routes for preparing 2-(Tetrahydropyran-2-yloxy)phenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated aryl precursor (e.g., bromo- or iodophenyl tetrahydropyranyl ether) reacts with a boronic acid pinacol ester or trifluoroborate salt. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates .

- Ligand optimization : Use of Buchwald ligands (e.g., SPhos) to enhance coupling efficiency in polar aprotic solvents like THF or DMF .

- Protecting group stability : The tetrahydropyranyl (THP) group remains intact under mild basic conditions (e.g., K₂CO₃) but hydrolyzes in acidic media .

Q. How is the structure of this compound characterized?

- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm boronic acid functionality (δ ~30 ppm for B(OH)₂) and THP ether signals (δ 1.4–4.0 ppm).

- X-ray crystallography : Resolves steric effects of the THP group on boronic acid geometry .

- HPLC-MS : Validates purity (>97%) and detects anhydride impurities, a common byproduct during storage .

Q. What are the primary reactivity profiles of this boronic acid in organic synthesis?

- Suzuki coupling : Reacts with aryl halides to form biaryls, though steric hindrance from the THP group may require elevated temperatures (80–100°C) .

- Esterification : Forms boronate esters with diols (e.g., pinacol) for improved stability .

- Dynamic covalent chemistry : Binds to saccharides (e.g., fructose) via boronate ester formation, enabling applications in ion transport or sensor design .

Advanced Research Questions

Q. How does the THP group influence steric and electronic effects in cross-coupling reactions?

- Steric hindrance : The THP group reduces reaction rates in Suzuki coupling due to restricted access to the boron center. Ligand screening (e.g., XPhos) or microwave-assisted heating (120°C) can mitigate this .

- Electronic effects : The electron-donating THP ether slightly enhances boronic acid nucleophilicity, improving coupling yields with electron-deficient aryl halides .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Hydrolysis : The THP group hydrolyzes in acidic conditions (pH <3), releasing boronic acid and tetrahydropyranol. Neutral or basic buffers (pH 7–9) are recommended for aqueous reactions .

- Thermal degradation : Above 80°C, decomposition to phenylboronic acid and THP fragments occurs. Use inert atmospheres (N₂/Ar) to suppress oxidation .

Q. How is this boronic acid utilized in supramolecular or biological systems?

- Ion transport : The THP-boronic acid conjugate forms dynamic complexes with cholates, enabling fructose-switchable ion channels in lipid bilayers. Stoichiometry (1:2 fructose:boronic acid) is critical for channel assembly .

- Sensor design : Acts as a saccharide-responsive motif in hydrogel matrices, with fluorescence quenching upon fructose binding .

Q. What precautions are required for safe handling and storage?

- Safety protocols : Wear nitrile gloves and eye protection; avoid inhalation (H315/H319 hazards) .

- Storage : Store in airtight containers under argon at –20°C to prevent anhydride formation. Desiccants (e.g., molecular sieves) extend shelf life .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of THP-protected boronic acids?

Conflicting data on coupling efficiency often arise from:

- Impurity profiles : Anhydride byproducts (from boronic acid dimerization) reduce active boron content. Purity assays (HPLC, <sup>11</sup>B NMR) are essential .

- Solvent effects : Polar solvents (DMSO) stabilize boronic acids but may deprotect THP groups under prolonged heating. Use DMF or THF for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.